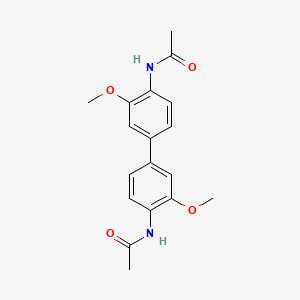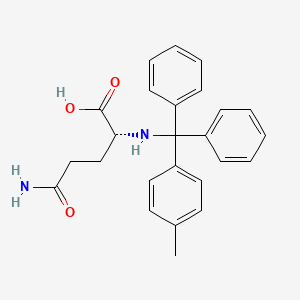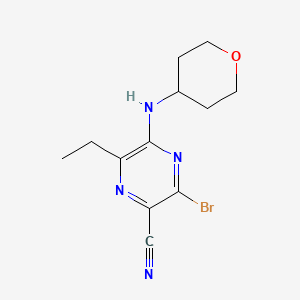
N,N'-Diacetyldianisidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetyldianisidine is an organic compound with the molecular formula C16H18N2O4. It is a derivative of dianisidine, where both amino groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Diacetyldianisidine can be synthesized through the acetylation of dianisidine. The primary method involves the reaction of dianisidine with acetic anhydride or acetyl chloride. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The general reaction is as follows:
[ \text{Dianisidine} + 2 \text{Acetic Anhydride} \rightarrow \text{N,N’-Diacetyldianisidine} + 2 \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diacetyldianisidine is scaled up by using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diacetyldianisidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dianisidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetyldianisidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: N,N’-Diacetyldianisidine is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-Diacetyldianisidine exerts its effects involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of acetyl groups.
N,N-Diethylaniline: Another derivative with ethyl groups.
Dianisidine: The parent compound without acetylation.
Uniqueness: N,N’-Diacetyldianisidine is unique due to its acetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required.
Eigenschaften
CAS-Nummer |
83310-76-3 |
|---|---|
Molekularformel |
C18H20N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[4-(4-acetamido-3-methoxyphenyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11(21)19-15-7-5-13(9-17(15)23-3)14-6-8-16(20-12(2)22)18(10-14)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
NIYPWEHXGKGWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)OC)OC |
Löslichkeit |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)

![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)




![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)


